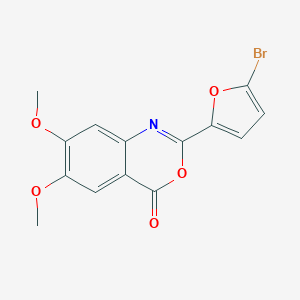![molecular formula C15H11BrClNO4 B302949 2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B302949.png)
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid, commonly known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMB belongs to the class of benzoic acid derivatives and is known for its strong inhibitory effects on various enzymes and proteins.
Wirkmechanismus
BMB exerts its inhibitory effects by binding to the active site of the target enzyme or protein, thereby preventing its activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BMB has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (formation of new blood vessels), and suppression of immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMB in lab experiments is its strong inhibitory effects on various enzymes and proteins, which makes it a useful tool for studying their functions. However, its potency and specificity can also pose a challenge in designing experiments that target specific enzymes or proteins without affecting others.
Zukünftige Richtungen
There are several potential future directions for research on BMB, including:
1) Further studies on its inhibitory effects on specific enzymes and proteins, and their role in various cellular processes.
2) Development of BMB-based therapies for cancer and neurodegenerative diseases.
3) Investigation of its potential applications in immunology and infectious diseases.
4) Optimization of the synthesis method for BMB to improve its yield and purity.
In conclusion, BMB is a promising chemical compound that has potential applications in various fields of medicine. Its strong inhibitory effects on enzymes and proteins make it a useful tool for studying their functions, and its potential therapeutic applications make it an attractive target for future research.
Synthesemethoden
The synthesis of BMB involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-2-chlorobenzoic acid to yield the final product, BMB.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to exhibit potent inhibitory effects on several enzymes and proteins, including proteasome, cathepsin B, and caspase-3, which are involved in various cellular processes.
Eigenschaften
Produktname |
2-[(5-Bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
|---|---|
Molekularformel |
C15H11BrClNO4 |
Molekulargewicht |
384.61 g/mol |
IUPAC-Name |
2-[(5-bromo-2-methoxybenzoyl)amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c1-22-13-5-2-8(16)6-11(13)14(19)18-12-4-3-9(17)7-10(12)15(20)21/h2-7H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
NWLSFIQMVJAOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302866.png)
![5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B302868.png)
![3-{[(4-bromophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B302870.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B302871.png)
![5-bromo-2-ethoxy-N-{4-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B302873.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B302874.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B302875.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B302876.png)
![2-ethoxy-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B302882.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B302884.png)


![2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302888.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B302889.png)